Physicochemical Property Comparison: LogP and PSA
The compound exhibits a calculated XLogP of 0.9 and a topological polar surface area (TPSA) of 73.7 Ų . These values are substantially different from its direct sulfide analog, 2-(3-(methylthio)propyl)isoindoline-1,3-dione (CAS 52096-79-4). The introduction of the sulfinyl oxygen creates a strong hydrogen bond acceptor, increasing polarity and reducing lipophilicity compared to the sulfide . This quantitative difference in LogP and TPSA is predictive of altered membrane permeability and aqueous solubility, which are critical factors for applications in medicinal chemistry and biological assays.
| Evidence Dimension | Calculated LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP: 0.9; TPSA: 73.7 Ų |
| Comparator Or Baseline | 2-(3-(Methylthio)propyl)isoindoline-1,3-dione (CAS 52096-79-4); No quantitative LogP/PSA data available from primary source, but class-level inference indicates lower polarity and higher LogP for the sulfide. |
| Quantified Difference | Not directly comparable due to lack of primary data for comparator; however, the presence of a polar sulfinyl group is known to decrease LogP and increase TPSA relative to a non-polar sulfide . |
| Conditions | Computational predictions (XLogP, TPSA) |
Why This Matters
This matters because LogP and TPSA are key descriptors for predicting a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, directly influencing its suitability as a lead compound or chemical probe.
